2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride
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Overview
Description
“2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride” is a chemical compound that is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . It is a white to pale yellow crystalline powder and is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound involves several steps . The first step involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . The second step involves adding chlorobenzene and trifluoroacetic anhydride, adding the 2 under the action of stirring, heating, adding methanesulfonic acid into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid . The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain 4 . The final step involves adding palladium/carbon and an ethanol solution of the 4 under the protection of nitrogen in a high-pressure kettle . After reaction, filtering, washing and concentrating, residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo [4,3- a ]pyrazine platform . This platform provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its white to pale yellow crystalline powder form . When the R2 substituent group is an aliphatic chain, it can increase the lipophilic nature of the compounds, thereby making the molecules more cell permeable .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed synthesis methods for pyrazoline and pyrazole derivatives, including those related to the [1,2,4]triazolo[4,3-a]pyrazin-3-one structure. These compounds exhibit antimicrobial activity against various microorganisms, indicating their potential in developing new antibacterial and antifungal agents (Hassan, 2013). Similarly, novel methods for synthesizing triazolo[4,3-a]pyrazines have been reported, showcasing the chemical versatility and potential for creating a wide array of biologically active compounds (Lee et al., 1989).
Biological Activities
Compounds within the [1,2,4]triazolo[4,3-a]pyrazin-3-one class have been investigated for various biological activities. For instance, derivatives have been synthesized with potential as P2X7 receptor antagonists, highlighting their significance in developing treatments for conditions associated with this receptor (Letavic et al., 2017). Moreover, the anticonvulsant activity of certain triazolo[4,3-a]pyrazines has been explored, demonstrating the therapeutic potential of these compounds in managing seizures (Kelley et al., 1995).
Future Directions
The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This compound plays an important role in the process of synthetic drugs . It is a sitagliptin pharmaceutical intermediate that is used to prepare the sitagliptin phosphate sheet, a novel antidiabetic drug dipeptidyl peptidase-4 (DPP-4) suppressor factor . This suggests that it has vast market prospects .
properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-9-6(11)10-3-2-7-4-5(10)8-9;/h7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDUUNHEMEBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2CCNCC2=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one hydrochloride | |
CAS RN |
2137895-63-5 |
Source
|
Record name | 2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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